molecular formula C23H25NO4 B312056 3,4,5-triethoxy-N-(2-naphthyl)benzamide

3,4,5-triethoxy-N-(2-naphthyl)benzamide

Cat. No.: B312056
M. Wt: 379.4 g/mol
InChI Key: WUCYLINWHDKOPH-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-(2-naphthyl)benzamide is a benzamide derivative characterized by a central benzene ring substituted with three ethoxy groups at the 3-, 4-, and 5-positions and an amide group linked to a 2-naphthyl moiety. The triethoxy substituents confer significant steric bulk and electron-donating effects, while the 2-naphthyl group introduces aromaticity and lipophilicity.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

3,4,5-triethoxy-N-naphthalen-2-ylbenzamide

InChI

InChI=1S/C23H25NO4/c1-4-26-20-14-18(15-21(27-5-2)22(20)28-6-3)23(25)24-19-12-11-16-9-7-8-10-17(16)13-19/h7-15H,4-6H2,1-3H3,(H,24,25)

InChI Key

WUCYLINWHDKOPH-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters of Selected Benzamide Analogs

Compound Name Substituents (Benzamide + N-group) Molecular Weight logP Hydrogen Bond Acceptors Polar Surface Area (Ų) Reference
3,4,5-Triethoxy-N-(2-naphthyl)benzamide 3,4,5-triethoxy + 2-naphthyl ~383.4* ~3.8* 5 ~80*
Y030-5440 3,4,5-triethoxy + 1,3,4-thiadiazol-2-yl 337.4 2.36 7 68.6
5d () 3-methoxy + (R)-1-(2-naphthyl)ethyl ~335.4 ~3.2 3 ~50
Roflumilast () 3-CPM/4-DFM + 3,5-diCl-pyrid-4-yl 403.2 3.9 6 89.5

*Estimated based on structural analogs.

  • Hydrogen Bonding : The 2-naphthyl group reduces hydrogen bond acceptors compared to Y030-5440 (thiadiazole), prioritizing hydrophobic interactions over polar interactions .

Neurological Targets (nAChRs)

Benzamide analogs like 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide (compound 1, ) act as negative allosteric modulators (NAMs) of neuronal nicotinic acetylcholine receptors (nAChRs). The triethoxy-N-(2-naphthyl) variant may exhibit enhanced subtype selectivity (e.g., α4β2 vs. α3β4) due to its bulky substituents, which could restrict binding to specific receptor conformations .

Anti-Inflammatory Activity

Roflumilast (), a PDE4 inhibitor, demonstrates that electron-withdrawing groups (e.g., difluoromethoxy) enhance potency. In contrast, the electron-donating triethoxy groups in the target compound might reduce PDE4 affinity but improve stability against metabolic degradation .

Hyaluronidase Inhibition

highlights that N-benzyl-substituted benzamides with halogenation show inhibitory activity.

Structural and Functional Advantages Over Analogs

  • Triethoxy vs.
  • Naphthyl vs. Thiazole/Thiadiazole : The 2-naphthyl group offers superior π-stacking capacity over thiazole () or thiadiazole () moieties, critical for interactions with aromatic protein residues .

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